

Spectroscopic Analysis of 2-(p-tolyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl(p-tolyl)acetic acid*

Cat. No.: *B167616*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(p-tolyl)acetic acid, a compound of interest in various research and development sectors. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 2-(p-tolyl)acetic acid is $C_9H_{10}O_2$, with a molecular weight of 150.17 g/mol. Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was performed in deuterated chloroform ($CDCl_3$) to elucidate the chemical structure of 2-(p-tolyl)acetic acid.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.12-7.17	Multiplet	4H	Aromatic protons (AA'BB' system)
3.60	Singlet	2H	Methylene protons (-CH ₂ -)
2.32	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
178.21	Carboxylic acid carbon (C=O)
136.90	Aromatic carbon (C-CH ₃)
130.15	Aromatic carbon (quaternary)
129.25	Aromatic carbon (CH)
129.13	Aromatic carbon (CH)
40.58	Methylene carbon (-CH ₂ -)
21.00	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of 2-(p-tolyl)acetic acid exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3000 (broad)	O-H stretch	Carboxylic acid
~2900	C-H stretch	Aliphatic (CH ₂ and CH ₃)
~1700	C=O stretch	Carboxylic acid
~1610, ~1515	C=C stretch	Aromatic ring
~1410	O-H bend	Carboxylic acid
~1300	C-O stretch	Carboxylic acid

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of 2-(p-tolyl)acetic acid.

m/z	Assignment
150	Molecular ion [M] ⁺
105	[M - COOH] ⁺ , loss of the carboxylic acid group

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 2-(p-tolyl)acetic acid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

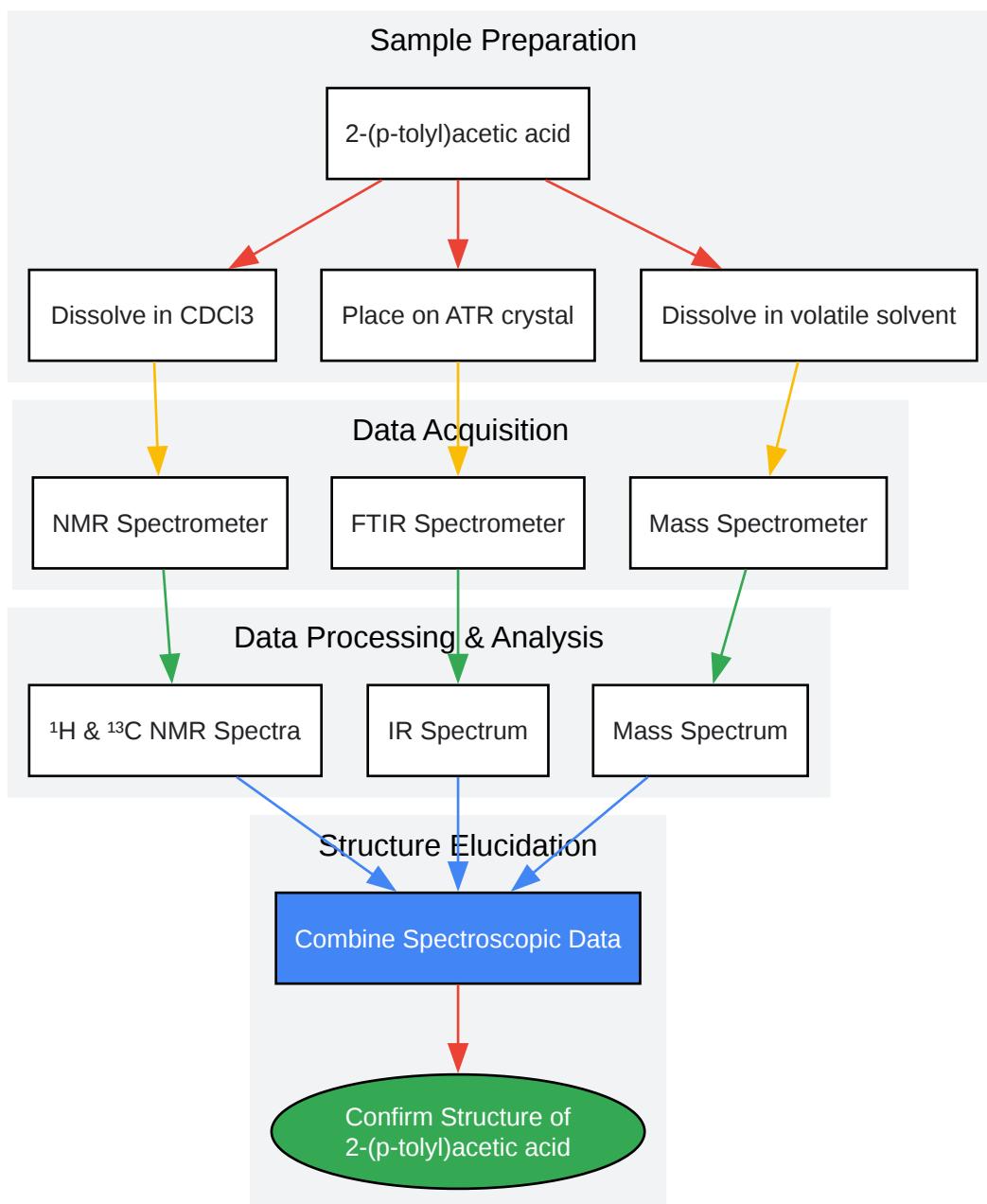
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 2-(p-tolyl)acetic acid was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry


Sample Preparation: A dilute solution of 2-(p-tolyl)acetic acid was prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via direct infusion or through a gas chromatograph. The instrument was operated in positive ion mode, and data was collected over a mass range of m/z 50-200.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like 2-(p-tolyl)acetic acid.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(p-tolyl)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167616#spectroscopic-data-for-2-p-tolyl-acetic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com